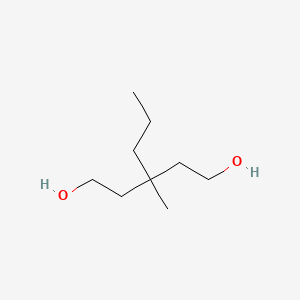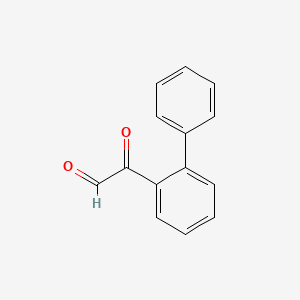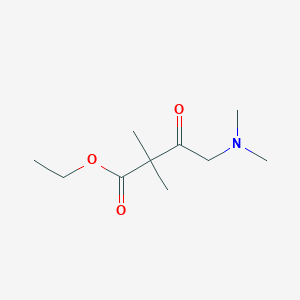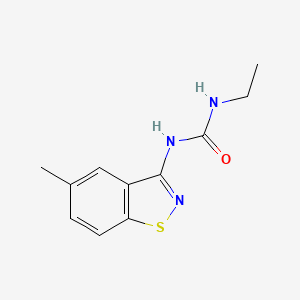
1-Ethyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities and applications in various fields Benzothiazoles are bicyclic heterocyclic compounds containing a benzene ring fused to a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea typically involves the reaction of 2-aminobenzenethiol with ethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halogenated reagents, bases like sodium hydroxide, and solvents like dichloromethane.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Functionalized benzothiazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to inhibit specific enzymes and pathways in microorganisms.
Medicine: Explored for its potential as an anticancer agent, with studies focusing on its ability to induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of 1-Ethyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit enzymes such as dihydroorotase and DNA gyrase, leading to the disruption of essential cellular processes. Additionally, it can induce oxidative stress and apoptosis in cancer cells by generating reactive oxygen species and activating caspases .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzothiazole: The parent compound of the benzothiazole family, known for its wide range of biological activities.
2-Aminobenzothiazole: A derivative with applications in medicinal chemistry and as a precursor for other benzothiazole compounds.
5-Nitro-1,2-benzothiazol-3-amine: Known for its antimicrobial properties and used in the development of new antibiotics.
Uniqueness
1-Ethyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea stands out due to its unique combination of an ethyl group and a methyl-substituted benzothiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Propriétés
Numéro CAS |
105734-46-1 |
|---|---|
Formule moléculaire |
C11H13N3OS |
Poids moléculaire |
235.31 g/mol |
Nom IUPAC |
1-ethyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea |
InChI |
InChI=1S/C11H13N3OS/c1-3-12-11(15)13-10-8-6-7(2)4-5-9(8)16-14-10/h4-6H,3H2,1-2H3,(H2,12,13,14,15) |
Clé InChI |
NZJRXBWCXXWFOX-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)NC1=NSC2=C1C=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



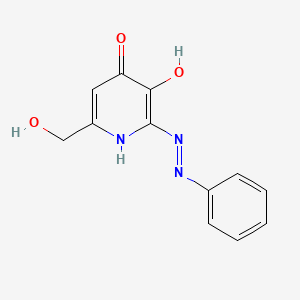
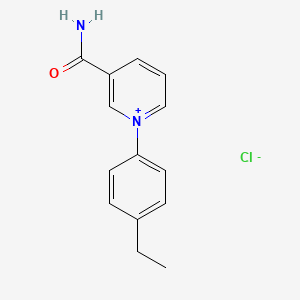
silane](/img/structure/B14326938.png)
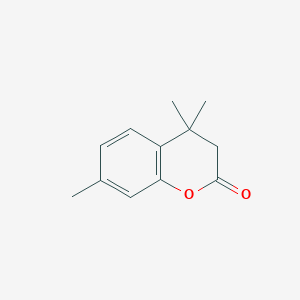
![3,3'-[Octane-1,8-diylbis(oxy)]dibenzoyl chloride](/img/structure/B14326945.png)
![(E)-1-[tert-Butyl(dimethyl)silyl]-N-(2,6-dimethylphenyl)methanimine](/img/structure/B14326947.png)
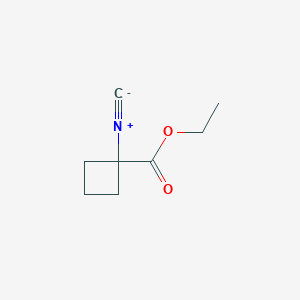


![Acetic acid, [(2,4-dinitrophenyl)hydrazono]-, ethyl ester, (E)-](/img/structure/B14326976.png)
